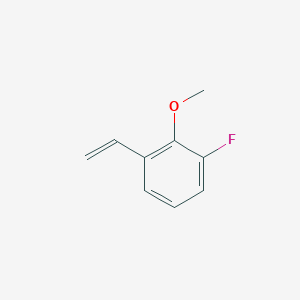

1-Ethenyl-3-fluoro-2-methoxybenzene

CAS No.: 499235-07-3

Cat. No.: VC8012921

Molecular Formula: C9H9FO

Molecular Weight: 152.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 499235-07-3 |

|---|---|

| Molecular Formula | C9H9FO |

| Molecular Weight | 152.16 g/mol |

| IUPAC Name | 1-ethenyl-3-fluoro-2-methoxybenzene |

| Standard InChI | InChI=1S/C9H9FO/c1-3-7-5-4-6-8(10)9(7)11-2/h3-6H,1H2,2H3 |

| Standard InChI Key | BEMWYAVYDXQAMF-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC=C1F)C=C |

| Canonical SMILES | COC1=C(C=CC=C1F)C=C |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Data

The compound’s IUPAC name, 1-ethenyl-3-fluoro-2-methoxybenzene, reflects its substituent positions. Key structural identifiers include:

The methoxy group at position 2 and fluorine at position 3 create distinct electronic effects:

-

Methoxy: Electron-donating (+M effect), directing electrophilic substitution to ortho/para positions.

-

Fluorine: Electron-withdrawing (-I effect), meta-directing in electrophilic reactions .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 152.17 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Density | Not reported | – |

| LogP (Partition Coeff.) | 2.48 | |

| Hazard Statements | H315, H319, H335 |

Synthesis and Preparation

Synthetic Routes

While direct synthesis protocols for 1-ethenyl-3-fluoro-2-methoxybenzene are scarce, analogous fluorostyrenes provide insight into potential methods:

-

Dehydrohalogenation:

-

Starting from 1-bromo-3-fluoro-2-methoxybenzene, elimination using a strong base (e.g., KOtBu) could yield the ethenyl group.

-

-

Cross-Coupling Reactions:

-

Wittig Reaction:

-

Reaction of 3-fluoro-2-methoxybenzaldehyde with a Wittig reagent (e.g., PhP=CH).

-

Industrial-Scale Challenges

-

Regioselectivity: Ensuring proper substituent orientation requires careful control of reaction conditions .

-

Purification: High-purity isolation may involve column chromatography or distillation .

Chemical Reactivity and Applications

Reactivity Profile

-

Ethenyl Group:

-

Electrophilic Substitution:

Applications

| Field | Use Case | Reference |

|---|---|---|

| Pharmaceuticals | Intermediate for fluorinated APIs | |

| Agrochemicals | Building block for herbicides | |

| Materials Science | Monomer for fluorinated polymers |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume